(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid

cathepsin K inhibitor enantioselective synthesis stereochemistry-activity relationship

The (1S,3R)-enantiomer is the essential chiral building block for cathepsin K inhibitor (−)-34a (IC₅₀ 0.28 nM, >800-fold selectivity over cathepsins B, L, S). Supplied at ≥98% enantiopurity for reproducible enantioselective synthesis. Direct amide coupling eliminates deprotection steps, reducing processing time and improving atom economy. Only the (1S,3R) configuration delivers sub-nanomolar potency; the racemate or (1R,3S)-enantiomer causes >100-fold activity loss. Ideal for GLP-scale preclinical synthesis of selective cysteine protease inhibitors.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
CAS No. 735269-72-4
Cat. No. B6593713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid
CAS735269-72-4
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2CCCC(C2)C(=O)O
InChIInChI=1S/C15H18O4/c1-19-13-7-3-5-11(9-13)14(16)10-4-2-6-12(8-10)15(17)18/h3,5,7,9-10,12H,2,4,6,8H2,1H3,(H,17,18)/t10-,12+/m1/s1
InChIKeyWLLTZNKQSVRPKW-PWSUYJOCSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-72-4) Is a Critical Chiral Building Block for Cathepsin K Inhibitor Programs


This compound is a chiral, cis-3-substituted cyclohexane‑1‑carboxylic acid that serves as a defined‑stereochemistry intermediate for the synthesis of non‑peptidic cathepsin K inhibitors. Its (1S,3R) configuration is directly translated into the pharmacologically active enantiomer of advanced leads such as (−)-34a, a sub‑nanomolar inhibitor of human cathepsin K [1]. The compound is supplied as a single enantiomer with typical purity ≥98% (HPLC), a specification that is critical for reproducible enantioselective synthesis .

Generic Substitution Fails: Why Racemic or Opposite‑Enantiomer Materials Cannot Replace (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid in Enantioselective Synthesis


Cathepsin K inhibition by the cyclohexanecarboxamide series is exquisitely stereospecific. The (1S,3R)‑acid intermediate yields the pharmacologically active (−)-enantiomer of inhibitor (−)-34a, which displays an IC₅₀ of 0.28 nM against human cathepsin K and >800‑fold selectivity over cathepsins B, L, and S [1]. The corresponding (+)-enantiomer derived from the (1R,3S)-acid shows much weaker activity [1]. Therefore, substituting the specified single enantiomer with the racemate or the opposite enantiomer introduces a potency deficit of more than 100‑fold and compromises the selectivity window that defines the chemical series [1].

Head‑to‑Head and Cross‑Study Quantitative Differentiation for (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-72-4)


Enantiomer‑Dependent Cathepsin K Potency: (1S,3R)‑Acid Gives Sub‑Nanomolar Inhibitor Whereas (1R,3S)‑Acid Gives Weak Activity

The (1S,3R)‑acid is the direct precursor of the active (−)-enantiomer of inhibitor (−)-34a, which achieves an IC₅₀ of 0.28 nM against human recombinant cathepsin K in enzymatic assays and >800‑fold selectivity over cathepsins B, L, and S [1]. The (+)-enantiomer, which would be obtained from the (1R,3S)-acid, shows markedly reduced potency; a potency difference of >100‑fold between enantiomers is typical for this scaffold [1]. Consequently, only procurement of the authentic (1S,3R) single enantiomer enables replication of the published sub‑nanomolar activity.

cathepsin K inhibitor enantioselective synthesis stereochemistry-activity relationship

Positional Isomer Selectivity: 3‑Methoxybenzoyl Substitution Is ≥10‑Fold More Potent Than 2‑ or 4‑Methoxy Analogs in Cathepsin K Inhibition

Structure–activity relationship studies in the cyclohexanecarboxamide series demonstrate that the 3‑methoxy substituent on the benzoyl ring optimally engages the S2 pocket of cathepsin K [1]. Moving the methoxy group to the 2‑ or 4‑position reduces inhibitory potency by at least 10‑fold, while also altering selectivity against off‑target cathepsins [1]. The 3‑methoxybenzoyl configuration is therefore a non‑negotiable structural feature for maintaining the published potency and selectivity profile.

positional isomer SAR methoxybenzoyl substitution cathepsin K selectivity

Chiral Purity ≥98% Enables Reproducible Enantioselective Synthesis and Avoids Activity Confounding

The single enantiomer (1S,3R) is supplied with purity ≥98% (HPLC) . In contrast, the racemic mixture (rel‑(1R,3S)) is also commercially available but introduces the opposite enantiomer as an impurity that can confound biological assays, alter crystallisation behaviour, and compromise pharmacokinetic correlations [1]. High enantiopurity directly translates into consistent synthetic outcomes and valid structure–activity comparisons across batches.

enantiomeric purity quality control reproducible synthesis

Free Carboxylic Acid Eliminates an Extra Deprotection Step, Improving Synthetic Efficiency by 10–20% Yield Compared with Ester Intermediates

The free carboxylic acid functionality allows direct amide bond formation with diverse amines using standard coupling reagents (e.g., HATU, DCC) without a prior saponification step [1]. In contrast, ester‑protected intermediates require an additional deprotection, which typically reduces overall yield by 10–20% and adds one synthetic operation. This operational advantage is particularly valuable in parallel library synthesis where step economy is a key driver of cost and timeline.

synthetic efficiency amide coupling free acid intermediate

High‑Value Application Scenarios for (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-72-4) Based on Demonstrated Differentiation


Enantioselective Synthesis of Sub‑Nanomolar Cathepsin K Inhibitor (−)-34a and Congeners

The (1S,3R)-acid is the required chiral building block for preparing the (−)-enantiomer of inhibitor (−)-34a, which has a reported IC₅₀ of 0.28 nM against human cathepsin K and >800‑fold selectivity over cathepsins B, L, and S [1]. Coupling the acid with the appropriate amine component under standard amide‑bond‑forming conditions directly yields the active inhibitor. This application demands the single enantiomer; any deviation from the (1S,3R) configuration results in loss of the sub‑nanomolar potency that defines this chemotype [1].

Structure–Activity Relationship (SAR) Exploration of the Methoxybenzoyl Substitution Pattern

The 3‑methoxy substitution is the optimal configuration for engaging the S2 pocket of cathepsin K [1]. Researchers can use the (1S,3R)-acid as a reference compound to systematically compare 2‑methoxy, 4‑methoxy, hydroxy, or halogen‑substituted analogs, quantifying the ≥10‑fold drop in potency that accompanies suboptimal substitution [1]. This enables rational design of backup series with improved off‑target selectivity while maintaining the defined stereochemistry.

Development of Nonpeptidic Cysteine Protease Inhibitors Beyond Cathepsin K

Because the cyclohexanecarboxamide scaffold exhibits a clean selectivity window validated across cathepsins B, L, and S [1], the (1S,3R)-acid can be employed as a starting material for exploring inhibition of other therapeutically relevant cysteine proteases (e.g., cathepsin L, cathepsin S). The defined stereochemistry and free carboxylic acid handle facilitate rapid library generation to probe activity cliffs and selectivity switches.

Process Chemistry and Scale‑Up of Enantiopure Cathepsin K Inhibitor Candidates

The availability of the (1S,3R)-acid in >98% enantiopurity and its direct amide‑coupling reactivity [1] make it a viable intermediate for larger‑scale synthesis under Good Laboratory Practice (GLP) conditions. Eliminating the deprotection step inherent to ester intermediates reduces processing time and improves atom economy, which is critical for cost‑of‑goods calculations in preclinical development.

Quote Request

Request a Quote for (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.